molecular formula C10H7BrFN B1375450 8-Bromo-6-fluoro-2-methylquinoline CAS No. 1067914-37-7

8-Bromo-6-fluoro-2-methylquinoline

Cat. No. B1375450
M. Wt: 240.07 g/mol
InChI Key: MHOZAOOOCGCDQS-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A novel class of compounds can be developed by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-fluoro-2-methylquinoline consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 8th, 6th, and 2nd positions respectively . The average molecular weight is around 222.081 Da .


Chemical Reactions Analysis

Quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, are utilized in various areas of medicine .
    • They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Synthesis of Fluoroquinolones

    • 6-Fluoro-2-methylquinoline, a related compound, has been used in the metal-free transfer hydrogenation process .
    • This process was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .
  • Anticancer Research

    • Newly synthesized compounds such as 6‐Bromo tetrahydro quinoline 44, 6,8‐dibromo-tetrahydro quinoline 45, 8‐Bromo‐6‐cyanoquinoline 46, 5‐Bromo‐6,8‐dimethoxyquinoline 47, 6,8-dimethoxy-1-nitroquinolin-1-ium 48, and 5,7‐dibromo‐8‐hydroxyquinoline 49 displayed potential anticancer activity .
  • Pharmaceutical Intermediates

    • 6-Fluoro-2-methylquinoline, a related compound, is used as an intermediate in the pharmaceutical industry .
  • Fluorination Reagents

    • Fluorinated quinolines, including 8-Bromo-6-fluoro-2-methylquinoline, can be used as fluorination reagents .
  • Agriculture and Liquid Crystals

    • A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
  • Chemical Intermediates

    • 8-Bromo-6-fluoro-2-methylquinoline hydrochloride is used as a chemical intermediate .
  • Antimalarial Drugs

    • Fluorinated quinolines, including 8-Bromo-6-fluoro-2-methylquinoline, have been used in the synthesis of antimalarial drugs .
  • Antibacterial Agents

    • Quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antineoplastic Drugs

    • Quinoline derivatives have been used in the synthesis of antineoplastic drugs .

Future Directions

The future directions of research on 8-Bromo-6-fluoro-2-methylquinoline and other quinoline derivatives are likely to focus on further elucidating their mechanisms of action and exploring their potential applications in medicine and other fields . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

8-bromo-6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOZAOOOCGCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoro-2-methylquinoline

Synthesis routes and methods

Procedure details

2-Bromo-4-fluorobenzenamine (10 g, 52.6 mmol) was weighed into a round bottom flask, and dissolved in 40 mL of 6N HCl. The reaction mixture was then heated to reflux, followed by drop-wise addition of (E)-but-2-enal (4.578 mL, 55.3 mmol) mixed with 1.0 mL deionized water over 25 minutes. Following complete addition the reaction was heated at 100° C. for an additional 35 minutes, until all the 2-bromo-4-fluorobenzenamine had been consumed. The reaction was cooled to ambient temperature, followed by addition of 50 mL of Et2O. The reaction was stirred for 5 minutes followed by removal of Et2O by partitioning. The aqueous layer was replaced into the original reaction flask and ZnCl2 (3.586 g, 26.3 mmol) was then added in two portions followed by cooling to 0° C. over 30 minutes. The pH of the crude reaction mixture was then adjusted to pH=8.0 using concentrated NH4OH. The crude mixture was then extracted with Et2O, followed by ethyl acetate. The combined organics were then dried over Na2SO4, and then concentrated in vacuo, affording the desired product as a brown solid (10.7 g, 85% yield). MS APCI (+) m/z 240.2 and 242.2 (M+1 of each Br isotope) detected.
Quantity
10 g
Type
reactant
Reaction Step One
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4.578 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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40 mL
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Quantity
3.586 g
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Reaction Step Seven
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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